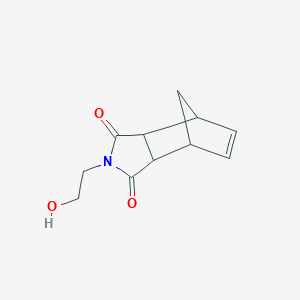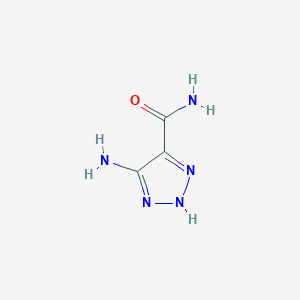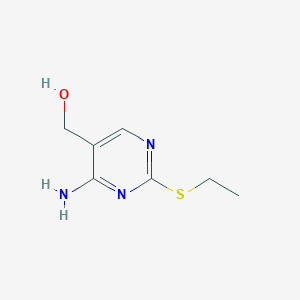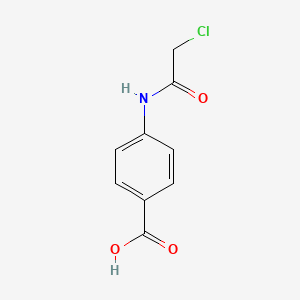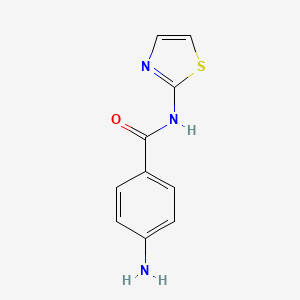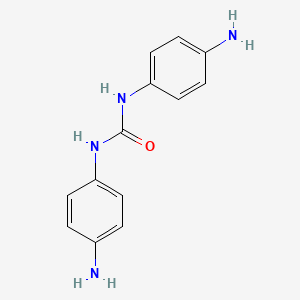
1-Amino-2-methylcyclohexanecarboxylic acid
Übersicht
Beschreibung
1-Amino-2-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylcyclohexanone to produce 2-methylcyclohexanol, followed by oxidation to form 2-methylcyclohexanone. The resulting ketone is then subjected to reductive amination using ammonia or an amine source to yield the desired amino acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and reductive amination processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used for amide formation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-amino-2-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-2-methylcyclopentanecarboxylic acid
- 1-Amino-2-methylcycloheptanecarboxylic acid
- 1-Amino-2-ethylcyclohexanecarboxylic acid
Comparison: 1-Amino-2-methylcyclohexanecarboxylic acid is unique due to its specific ring size and substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the methyl group and the cyclohexane ring .
Eigenschaften
IUPAC Name |
1-amino-2-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJBDGZSTFAYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284799 | |
| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-01-4 | |
| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods for separating the stereoisomers of 1-Amino-2-methylcyclohexanecarboxylic acid?
A1: Two primary chromatographic methods have proven effective in separating the enantiomers and diastereomers of this compound:
- Chiral stationary phase HPLC using teicoplanin: This method utilizes a chiral stationary phase based on the glycopeptide antibiotic teicoplanin. By adjusting mobile phase composition (organic modifier type and content, pH) and temperature, researchers achieved complete separation of all four stereoisomers in a single run. [] Interestingly, the influence of modifier concentration and pH suggests two distinct enantiomeric and diastereomeric discrimination mechanisms based on different interactions with the stationary phase. []
- Ligand-exchange HPLC with a copper(II)-D-penicillamine chiral stationary phase: This method relies on the formation of diastereomeric complexes between the copper(II)-D-penicillamine complex and the amino acid enantiomers. [] Similar to the teicoplanin method, optimization of mobile phase parameters (copper(II) concentration, organic modifier type and content, pH) and temperature allows for the separation of all four stereoisomers. [] Notably, researchers observed a reversal of elution order for some enantiomers depending on the acetonitrile content, suggesting the formation of at least two different copper(II)-penicillamine complexes. []
Q2: How can all four stereoisomers of this compound be synthesized?
A: The four stereoisomers of this compound (13, 14, 15, and 16) can be synthesized through an asymmetric Strecker synthesis followed by a series of chemical transformations. []
- Asymmetric Strecker Synthesis: This reaction utilizes diastereomeric mixtures of α-amino nitriles (1-4) as starting materials. The stereochemical outcome of this synthesis is influenced by the solvent. Protic solvents like methanol lead to thermodynamic control, while non-protic solvents like hexane favor kinetic control. []
- Hydrolysis and Separation: Partial hydrolysis of the α-amino nitriles (1-4) yields α-amino amides (5-8), which can be separated using chromatographic techniques such as column chromatography (CC), low-pressure liquid chromatography (LPLC), and high-performance liquid chromatography (HPLC). []
- Final Transformations: Treatment of the separated α-amino amides with concentrated H2SO4, followed by hydrogenation using Pd/C and hydrolysis with concentrated HCl generates the final this compound stereoisomers (13, 14, 15, and 16). []
Q3: What is the impact of solvent choice on the stereochemical outcome of the asymmetric Strecker synthesis of this compound precursors?
A: The choice of solvent during the asymmetric Strecker synthesis of the α-amino nitrile precursors (1-4) significantly influences the stereochemical outcome of the reaction. []
- Protic Solvents (e.g., Methanol): Reactions conducted in protic solvents favor thermodynamic control, leading to the preferential formation of the thermodynamically more stable diastereomers. []
- Non-protic Solvents (e.g., Hexane): In contrast, non-protic solvents promote kinetic control. In this scenario, the product distribution is determined by the relative rates of formation of the different diastereomers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


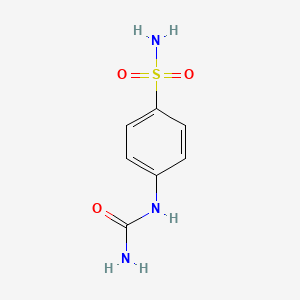
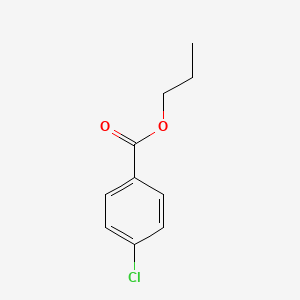

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
